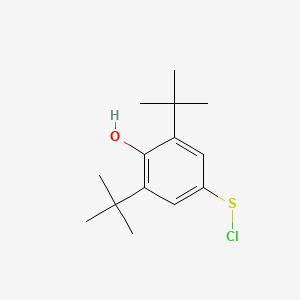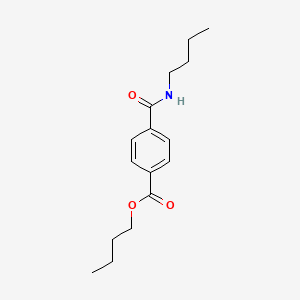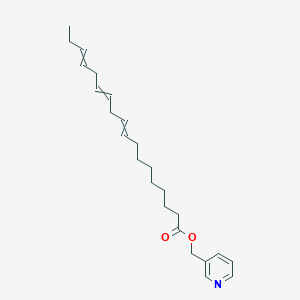
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate is a chemical compound that belongs to the class of organic compounds known as esters. Esters are commonly derived from carboxylic acids and alcohols. This particular compound features a pyridine ring attached to a long-chain fatty acid ester, which includes three double bonds at the 9th, 12th, and 15th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate typically involves the esterification of pyridin-3-ylmethanol with octadeca-9,12,15-trienoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that are environmentally friendly is also emphasized to align with green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chain can be oxidized to form epoxides or hydroxylated products.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Electrophilic substitution reactions on the pyridine ring can be carried out using reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Pyridin-3-ylmethanol and octadeca-9,12,15-trienol.
Substitution: Nitrated or halogenated pyridine derivatives.
Aplicaciones Científicas De Investigación
(Pyridin-3-yl)methyl octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the formulation of specialty chemicals and materials, such as coatings and polymers.
Mecanismo De Acción
The mechanism of action of (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The long-chain fatty acid ester can integrate into cell membranes, affecting membrane fluidity and signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory and antioxidant activities.
Comparación Con Compuestos Similares
Similar Compounds
(Pyridin-3-yl)methyl octadecanoate: Lacks the double bonds present in (Pyridin-3-yl)methyl octadeca-9,12,15-trienoate.
(Pyridin-3-yl)methyl hexadeca-9,12,15-trienoate: Has a shorter fatty acid chain compared to this compound.
(Pyridin-3-yl)methyl octadeca-9,12-dienoate: Contains only two double bonds in the fatty acid chain.
Uniqueness
This compound is unique due to the presence of three conjugated double bonds in the fatty acid chain, which can impart distinct chemical and biological properties. These double bonds can participate in various chemical reactions, making the compound versatile for different applications.
Propiedades
Número CAS |
92571-41-0 |
|---|---|
Fórmula molecular |
C24H35NO2 |
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
pyridin-3-ylmethyl octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C24H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-24(26)27-22-23-18-17-20-25-21-23/h3-4,6-7,9-10,17-18,20-21H,2,5,8,11-16,19,22H2,1H3 |
Clave InChI |
VMDODSILOLPSBY-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC1=CN=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


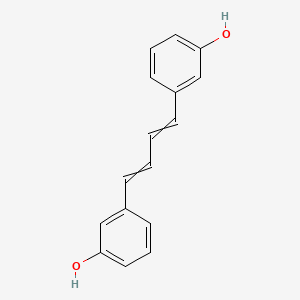
![2-(Methoxymethyl)-3-{4-[(propan-2-yl)oxy]phenyl}prop-2-enenitrile](/img/structure/B14365274.png)
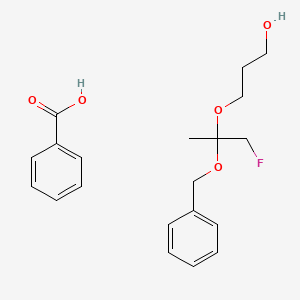
![Propanedioic acid, [(acetyloxy)imino]-, diethyl ester](/img/structure/B14365282.png)


![7-[(Prop-2-en-1-yl)oxy]-2,3-dihydro-1H-inden-1-one](/img/structure/B14365309.png)
![Methyl 3-[(2,2-dimethoxyethyl)amino]but-2-enoate](/img/structure/B14365319.png)
![2-(Azepan-1-yl)-N-([1,1'-biphenyl]-3-yl)acetamide](/img/structure/B14365320.png)
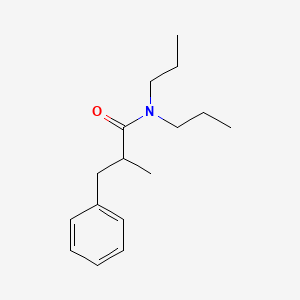
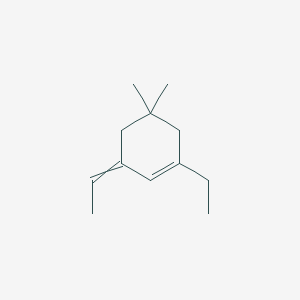
![7-Methyloctahydro-1H-5,9-methanopyrrolo[1,2-a]azepine](/img/structure/B14365352.png)
